{1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methanol
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Overview
Description
The compound {1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL is a complex organic molecule that features a benzodiazole core linked to a dimethylphenoxy butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Dimethylphenoxy Butyl Chain: This step involves the reaction of the benzodiazole core with 4-(3,5-dimethylphenoxy)butyl bromide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the benzodiazole core, potentially leading to the formation of dihydrobenzodiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Introduction of various functional groups onto the phenoxy ring.
Scientific Research Applications
Chemistry
In chemistry, {1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a potential candidate for binding studies with proteins and nucleic acids.
Medicine
In medicinal chemistry, {1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of {1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL involves its interaction with specific molecular targets. The benzodiazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The phenoxy butyl chain can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,2,4-triazole
- 1-[4-(4-chloro-3,5-dimethylphenoxy)butyl]piperidine
Uniqueness
Compared to similar compounds, {1-[4-(3,5-DIMETHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHANOL stands out due to its unique combination of a benzodiazole core and a dimethylphenoxy butyl chain. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H24N2O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C20H24N2O2/c1-15-11-16(2)13-17(12-15)24-10-6-5-9-22-19-8-4-3-7-18(19)21-20(22)14-23/h3-4,7-8,11-13,23H,5-6,9-10,14H2,1-2H3 |
InChI Key |
BYAVYONESNBJET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CO)C |
Origin of Product |
United States |
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